

How to optimize OM-153 dosage to minimize side effects

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Compound of Interest

Compound Name: OM-153
Cat. No.: B10831408

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Technical Support Center: OM-153

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of **OM-153** to minimize side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **OM-153**?

A1: **OM-153** is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] These enzymes are key components of the WNT/ β -catenin signaling pathway.[3][4][5] By inhibiting TNKS1/2, **OM-153** prevents the poly-ADP-ribosylation of AXIN proteins, leading to their stabilization.[3][4] This stabilized AXIN promotes the formation of the β -catenin destruction complex, which in turn leads to the degradation of β -catenin and subsequent downregulation of WNT signaling.[3][4] Dysregulation of the WNT/ β -catenin pathway is a factor in several cancers.

Q2: What are the known side effects of **OM-153** at high doses?

A2: In preclinical mouse models, high doses of **OM-153** (100 mg/kg administered orally twice daily) have been associated with significant toxicity.[3][4][6] Observed side effects at this dosage include:

- Body weight loss[3][4][6]
- Intestinal damage[3][4][6]
- Tubular damage in the kidneys[3][4][6]

Q3: Is there a therapeutic window for **OM-153** where efficacy is maintained and side effects are minimized?

A3: Yes, a therapeutic window for **OM-153** has been identified in a colon carcinoma mouse model.[3][6] Efficacy in reducing tumor progression was observed at doses ranging from 0.33 to 10 mg/kg (oral, twice daily), while significant toxicity was not observed at a dose of 10 mg/kg twice daily.[3][5][6] At 10 mg/kg, the intestinal architecture remained intact, and no other significant histopathological changes or signs of toxicity were noted.[3][4][7]

Q4: What is the recommended starting dose for in vivo efficacy studies?

A4: Based on published preclinical data, a starting dose in the range of 0.33 to 10 mg/kg, administered orally twice daily, is recommended for efficacy studies in mouse models of colon carcinoma.[3][5][6] It is crucial to perform a dose-escalation study in your specific model to determine the optimal dose that balances anti-tumor activity with minimal toxicity.

Q5: How does **OM-153** affect WNT/ β -catenin and other signaling pathways?

A5: **OM-153** effectively inhibits the WNT/ β -catenin signaling pathway.[1][3] In addition to the WNT pathway, **OM-153** has been shown to inhibit YAP and MYC signaling in human cancer cell lines.[1][2]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Significant body weight loss or signs of distress in animal models.	The administered dose of OM-153 is too high.	Reduce the dosage of OM-153. Consider a dose within the established therapeutic window of 0.33-10 mg/kg twice daily for mouse models.[3][5][6] If toxicity persists, further dose reduction is warranted.
Lack of anti-tumor efficacy at a non-toxic dose.	The dose may be too low for the specific tumor model, or the model may be insensitive to WNT/ β -catenin pathway inhibition.	First, confirm target engagement by analyzing the expression of WNT pathway biomarkers (e.g., AXIN1, AXIN2, β -catenin) in tumor tissue.[3] If target engagement is confirmed but efficacy is low, consider a modest dose escalation, carefully monitoring for signs of toxicity. Also, confirm that your cancer model is dependent on the WNT/ β -catenin pathway.
Inconsistent results between experiments.	Variability in drug formulation, administration, or animal health.	Ensure consistent preparation of the OM-153 formulation for oral administration. Standardize the timing and technique of administration. Closely monitor the general health of the animals before and during the study.
Unexpected off-target effects.	Although OM-153 is reported to be selective, off-target effects can occur at high concentrations.	Characterize the off-target effects and consider reducing the dose. It may be beneficial to perform a broader kinase profiling to identify potential off-target interactions at the

concentrations being used in your experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of **OM-153**

Target/Assay	Cell Line	IC50 / GI50	Reference
Tankyrase 1 (TNKS1)	-	13 nM	[1]
Tankyrase 2 (TNKS2)	-	2 nM	[1]
WNT/ β -catenin Reporter Assay	HEK293	0.63 nM	[1]
Cell Growth (Growth Inhibition 50%)	COLO 320DM	10 nM	[1]

Table 2: In Vivo Dosage and Effects of **OM-153** in Mouse Models

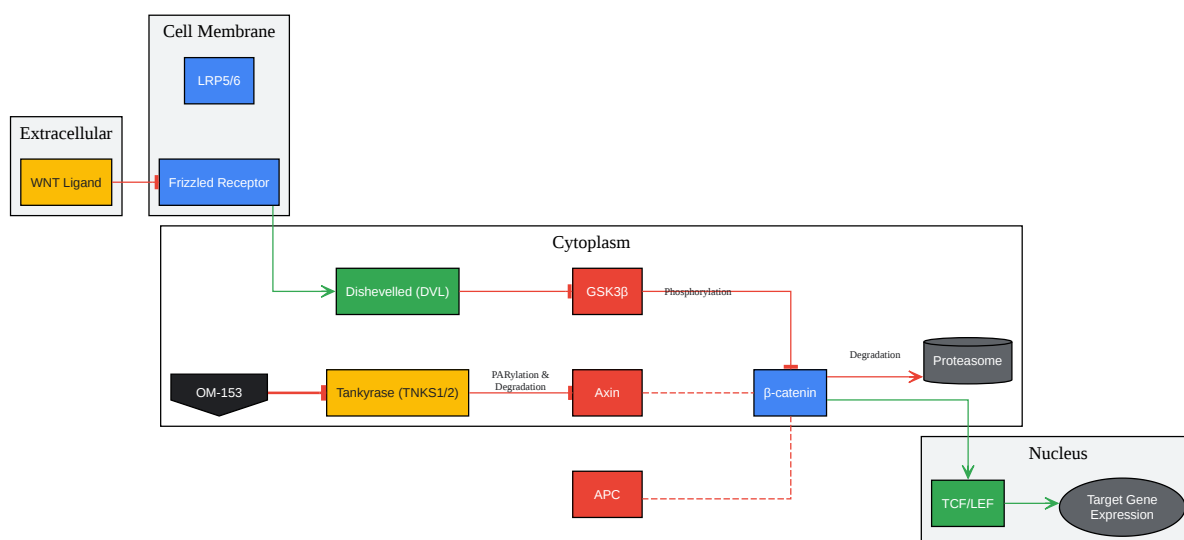
Dosage (Oral, Twice Daily)	Animal Model	Observed Efficacy	Observed Side Effects	Reference
0.33 - 10 mg/kg	Colon Carcinoma Xenograft	Reduced tumor progression	No significant toxicity observed	[3][5][6]
10 mg/kg	Colon Carcinoma Xenograft	Anti-tumor effect	Intact intestinal architecture, no atypical histopathology	[3][4][7]
100 mg/kg	Toxicity Study	Not applicable	Body weight loss, intestinal damage, kidney damage	[3][4][6]

Experimental Protocols

Protocol 1: In Vivo Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

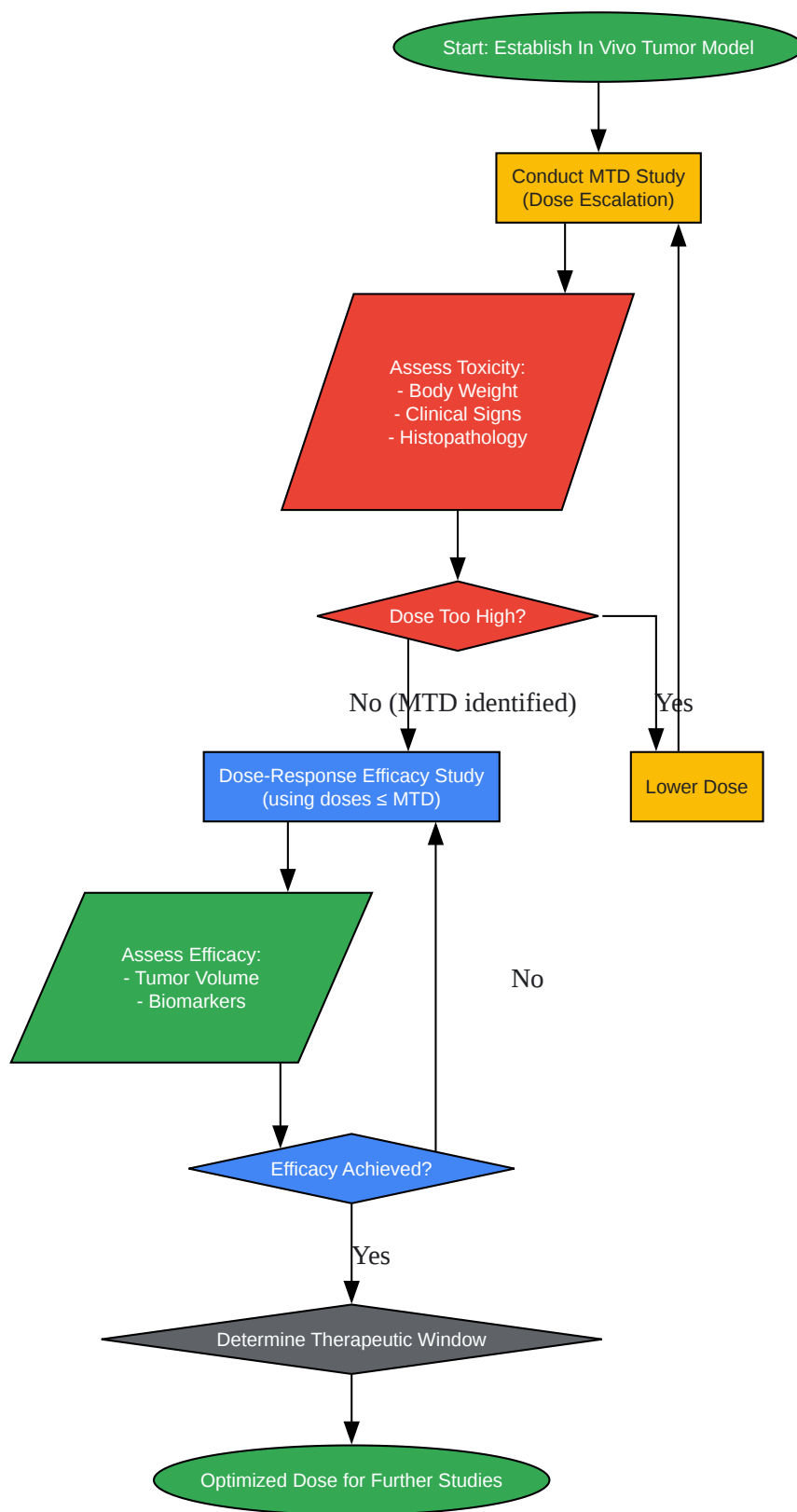
- **Animal Model:** Select a relevant mouse strain for your cancer model (e.g., immunodeficient mice for xenografts).
- **Group Allocation:** Assign mice to groups of at least 3-5 animals per dose level. Include a vehicle control group.
- **Dose Selection:** Based on existing data, start with a dose range that includes the known therapeutic window and extends to higher doses to identify toxicity. For **OM-153**, a suggested range could be 10, 30, and 100 mg/kg, administered orally twice daily.
- **Administration:** Prepare **OM-153** in a suitable vehicle for oral gavage. Administer the assigned dose twice daily.
- **Monitoring:** Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food and water intake. Body weight should be measured at least three times per week.
- **Study Duration:** Continue dosing for a predetermined period, for example, 14 to 28 days, or until a humane endpoint is reached.[3]
- **Endpoint Analysis:** At the end of the study, collect blood for hematological and clinical biochemistry analyses.[3] Perform a thorough necropsy and collect major organs for histopathological examination, paying close attention to the intestines and kidneys.
- **MTD Determination:** The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss of body weight.

Visualizations



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Caption: Mechanism of **OM-153** in the WNT/β-catenin signaling pathway.



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Caption: Experimental workflow for **OM-153** dosage optimization.

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